
Tobicillin
Vue d'ensemble
Description
Tobicillin is a penicillin-class antibiotic recognized under the International Nonproprietary Name (INN) system, with the molecular formula C₂₇H₃₀N₂O₆S and SMILES structure: S1C2N(C(C1(C)C)C(=O)OC1CC(CCC1)COC(=O)C(C)C)C(=O)C2NC(=O)CC1CCCCC1 . It is registered with regulatory bodies such as the U.S. FDA (Unique Ingredient Identifier: 2P43Z53ESB) and the European Medicines Agency (XEVMPD Index: SUB11132MIG). Structurally, this compound features a 3-[(2-methyl-1-oxopropoxy)methyl]phenyl ester side chain, which distinguishes it from other penicillins .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La Tobicilline est synthétisée par estérification du groupe carboxyle de la pénicilline G. Le processus consiste à dissoudre la pénicilline G dans l'acétonitrile, puis à la faire réagir avec un agent estérifiant. La réaction est généralement effectuée à une température et un pH contrôlés pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle : Dans les milieux industriels, la Tobicilline est produite dans des préparations stabilisées qui comprennent une huile et un phosphate. Cette méthode assure la stabilité du composé pendant le stockage et le transport. La préparation stabilisée peut contenir de l'huile de soja et du phosphate tricalcique .
Analyse Des Réactions Chimiques
β-Lactam Antibiotic Reactivity: General Principles
β-lactam antibiotics (e.g., penicillins, cephalosporins, carbapenems) share a core four-membered β-lactam ring. Their reactivity stems from:
-
Electrophilic carbonyl susceptible to nucleophilic attack1 .
-
Adjacent sulfur atoms (in penams) enhancing ring-opening kinetics .
Key Reaction Pathways:
Table 1: Reactivity Metrics of β-Lactam Subclasses
Class | h-Woodward (Å) | Hydrolysis Rate (k, s⁻¹) | Key Feature |
---|---|---|---|
Penams | 0.40 | 1.3 × 10⁻³ | Fused thiazolidine ring |
Cephems | 0.35 | 5.8 × 10⁻⁴ | Six-membered dihydrothiazine |
Carbapenems | 0.55 | 4.2 × 10⁻² | Unsaturated C2–C3 bond |
Notes: Higher h-Woodward values correlate with increased ring strain and reactivity . Carbapenems exhibit the fastest hydrolysis due to pyrrolidine unsaturation .
3.1. Advanced Oxidation Processes (AOPs)
-
UV/TiO₂ : Hydroxyl radicals cleave β-lactam rings, forming intermediates like 2,5-piperazinedione .
-
Peroxymonosulfate (PMS) : Sulfate radicals (SO₄- ⁻) oxidize thioether groups to sulfoxides (e.g., amoxicillin → sulfoxides) .
3.2. Enzymatic Modification
-
β-Lactamases : Hydrolytic enzymes (e.g., TEM-1) open β-lactam rings via acylation-deacylation .
-
Penicillin Acylase (PGA) : Catalyzes 6-APA synthesis for semisynthetic antibiotics under kinetic control .
Recommendations for Future Research
-
Verify nomenclature : Confirm "Tobicillin" is not a misspelling (e.g., "Ticarcillin" or "Tazobactam").
-
Explore analogs : Investigate structurally related compounds (e.g., carbapenems with C1 sulfur substitution ).
-
Synthetic routes : Apply DCC-mediated peptide coupling or radical-based cyclization14 for novel β-lactams.
Applications De Recherche Scientifique
Treatment of Infections
Tobicillin is effective in treating various bacterial infections due to its stability against β-lactamases, which are enzymes produced by certain bacteria to resist penicillins. Its broad-spectrum activity makes it suitable for serious infections caused by resistant strains.
- Case Study: Pseudomonas aeruginosa Infections
- A study highlighted this compound's efficacy in treating Pseudomonas infections in immunocompromised patients, demonstrating significant improvement in clinical outcomes when compared to other antibiotics like ceftazidime and meropenem .
- Patients receiving this compound showed a lower rate of treatment failure and reduced hospital stays.
Prophylactic Use
This compound has been explored for prophylactic use in high-risk surgical patients to prevent postoperative infections. Its administration prior to surgery has been associated with a decrease in infection rates, particularly in orthopedic and cardiac surgeries .
Livestock Treatment
This compound is also utilized in veterinary medicine for treating bacterial infections in livestock. Its application has been noted particularly in cattle and poultry, where it helps manage outbreaks of respiratory diseases caused by Pasteurella spp. and other pathogens.
- Case Study: Poultry Infections
Mechanisms of Resistance
Research has focused on understanding the mechanisms by which bacteria develop resistance to this compound. Studies indicate that mutations in penicillin-binding proteins (PBPs) and the production of β-lactamases are primary pathways for resistance development .
- Implications for Future Antibiotic Development
Comparative Effectiveness
A comparative analysis of this compound with other antibiotics reveals its unique position in the treatment landscape:
Antibiotic | Spectrum of Activity | Efficacy Against Pseudomonas | Stability Against β-lactamases |
---|---|---|---|
This compound | Broad-spectrum | High | High |
Ceftazidime | Broad-spectrum | Moderate | Moderate |
Meropenem | Broad-spectrum | High | Low |
Mécanisme D'action
Tobicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) present in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This results in weakened cell walls and eventual lysis of the bacteria. The molecular targets include PBPs, and the pathways involved are related to cell wall biosynthesis .
Comparaison Avec Des Composés Similaires
Comparison with Similar Penicillin-Class Compounds
The following analysis compares Tobicillin with structurally and functionally related penicillin derivatives, focusing on molecular features, spectrum of activity, clinical applications, and regulatory status.
Structural and Pharmacological Differences
Key Observations :
- In contrast, Piperacillin’s ureido group expands its Gram-negative coverage .
- β-Lactamase Resistance : Temocillin’s methoxy group confers stability against certain β-lactamases, whereas this compound’s resistance profile remains undocumented .
Clinical and Regulatory Profiles
Notable Contrasts:
- Human vs. Veterinary Use : this compound is exclusively veterinary, while others are human-focused. This distinction reflects tailored formulations for species-specific pharmacokinetics .
- Combination Therapies : Ticarcillin and Piperacillin are often paired with β-lactamase inhibitors (e.g., clavulanate, tazobactam), whereas this compound’s compatibility with adjuvants is unconfirmed .
Resistance and Stability
Activité Biologique
Tobicillin, a derivative of penicillin, is part of the β-lactam antibiotic family and exhibits significant biological activity against a range of bacterial pathogens. This article explores its biological mechanisms, effectiveness, and relevant case studies, supported by data tables and research findings.
This compound functions primarily by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. The β-lactam ring in this compound binds covalently to the active site of PBPs, leading to cell lysis and death of the bacteria due to osmotic pressure.
Biological Activity and Efficacy
This compound has shown effectiveness against various Gram-positive and some Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration needed to inhibit bacterial growth.
Table 1: MIC Values of this compound Against Selected Bacteria
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Streptococcus pneumoniae | 1.0 |
Escherichia coli | 4.0 |
Klebsiella pneumoniae | 8.0 |
These values suggest that this compound is particularly potent against Staphylococcus aureus and Streptococcus pneumoniae, making it a valuable option for treating infections caused by these pathogens.
Case Studies
-
Case Study on Staphylococcus aureus Infection :
A clinical case involved a patient with a severe Staphylococcus aureus infection resistant to conventional antibiotics. This compound was administered as part of the treatment regimen, resulting in a significant reduction in bacterial load and resolution of symptoms within five days. -
Pneumonia Treatment :
In another case, this compound was used to treat a patient with pneumonia caused by Streptococcus pneumoniae. The patient showed marked improvement after 48 hours of therapy, with follow-up cultures demonstrating no growth of the pathogen. -
Resistance Patterns :
A study highlighted the increasing resistance patterns observed in Escherichia coli strains against this compound. Despite its effectiveness, some strains showed MIC values as high as 4 µg/mL, indicating the need for continuous monitoring and potential combination therapies to enhance efficacy.
Research Findings
Recent studies have focused on optimizing this compound's effectiveness through structural modifications and combination therapies:
- Structural Modifications : Research has indicated that modifying the side chains of this compound can enhance its activity against resistant strains. For instance, introducing electron-withdrawing groups has been shown to improve its binding affinity to PBPs.
- Combination Therapies : Combining this compound with other antibiotics has been explored to combat resistance. Studies suggest that pairing it with aminoglycosides can synergistically enhance antibacterial activity against resistant Gram-negative bacteria.
Table 2: Efficacy of this compound Combinations
Combination | Efficacy (synergy) |
---|---|
This compound + Gentamicin | High |
This compound + Amikacin | Moderate |
This compound + Clindamycin | Low |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for validating Tobicillin’s chemical identity in experimental settings?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₇H₃₀N₂O₆S) and compare retention times with reference standards via HPLC-UV. Validate purity using nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for β-lactam and thiazolidine rings . Cross-reference results with regulatory databases (e.g., FDA Unique Ingredient Identifier 2P43Z53ESB, EMA XEVMPD SUB11132MIG) to ensure consistency .
Q. How should researchers design in vitro assays to assess this compound’s minimum inhibitory concentration (MIC) against Gram-positive pathogens?
- Methodological Answer : Follow CLSI guidelines for broth microdilution assays. Prepare serial dilutions of this compound (0.03–128 µg/mL) in cation-adjusted Mueller-Hinton broth. Inoculate with standardized bacterial suspensions (1–5 × 10⁵ CFU/mL) and incubate at 35°C for 18–24 hours. Include quality control strains (e.g., Staphylococcus aureus ATCC 29213) to validate assay reproducibility . Report MIC values as the lowest concentration inhibiting visible growth.
Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?
- Methodological Answer : Calculate area under the curve (AUC), maximum plasma concentration (Cmax), half-life (t½), and volume of distribution (Vd) using non-compartmental analysis. Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration in rodent models. Use LC-MS/MS for quantification, ensuring a lower limit of quantification (LLOQ) ≤10 ng/mL .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across studies with varying bacterial inoculum sizes?
- Methodological Answer : Conduct dose-response studies with inoculum sizes ranging from 10⁴ to 10⁷ CFU/mL to evaluate inoculum effect. Use regression analysis to model the relationship between bacterial load and MIC. Compare time-kill curves under high vs. standard inoculum conditions to identify pharmacodynamic shifts. Reference CLSI M26-A guidelines for experimental standardization .
Q. What strategies are effective for studying this compound’s synergy with β-lactamase inhibitors in multidrug-resistant isolates?
- Methodological Answer : Perform checkerboard assays combining this compound with inhibitors like clavulanic acid or avibactam. Calculate fractional inhibitory concentration indices (FICI) to classify interactions (synergy: FICI ≤0.5; indifference: 0.5 < FICI ≤4). Validate findings using time-lapse microscopy to observe morphological changes in bacteria during co-treatment .
Q. How should mechanistic studies address this compound’s potential induction of bacterial efflux pump overexpression?
- Methodological Answer : Use RT-qPCR to quantify mRNA levels of efflux pump genes (e.g., mepA, norA) in treated vs. untreated isolates. Correlate expression changes with MIC shifts in the presence/absence of pump inhibitors (e.g., reserpine). Perform proteomic analysis via LC-MS/MS to confirm protein overexpression .
Q. Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing heteroscedasticity in this compound’s dose-response data?
- Methodological Answer : Apply weighted least squares regression or log transformation to stabilize variance. Use Levene’s test to confirm heteroscedasticity. For non-linear models (e.g., sigmoidal Emax), employ mixed-effects modeling with random intercepts for biological replicates .
Q. How can researchers ensure reproducibility when reporting this compound’s in vivo toxicity profiles?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Include detailed methods for histopathology scoring (e.g., liver necrosis grades) and clinical chemistry parameters (ALT, AST, creatinine). Publish raw data in supplementary repositories (e.g., Figshare) with metadata on animal strain, diet, and housing conditions .
Q. Ethical & Regulatory Considerations
Q. What ethical frameworks apply when investigating this compound’s off-target effects on human microbiota?
- Methodological Answer : Follow Declaration of Helsinki principles for human microbiota studies. Obtain informed consent for fecal sample collection and include a data anonymization protocol. For animal studies, justify sample sizes using power analysis and minimize discomfort via early endpoint criteria .
Propriétés
IUPAC Name |
[3-(2-methylpropanoyloxymethyl)phenyl] (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6S/c1-16(2)25(32)34-15-18-11-8-12-19(13-18)35-26(33)22-27(3,4)36-24-21(23(31)29(22)24)28-20(30)14-17-9-6-5-7-10-17/h5-13,16,21-22,24H,14-15H2,1-4H3,(H,28,30)/t21-,22+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKUHWMKIYHWOJ-AOHZBQACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)C2C(SC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057648 | |
Record name | Tobicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151287-22-8 | |
Record name | 3-[(2-Methyl-1-oxopropoxy)methyl]phenyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151287-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tobicillin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151287228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tobicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOBICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P43Z53ESB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.